ddhCTP

Description

Propriétés

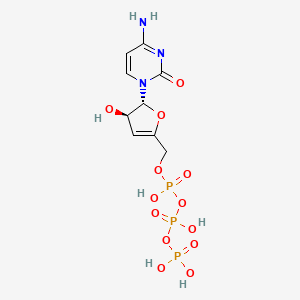

Formule moléculaire |

C9H14N3O13P3 |

|---|---|

Poids moléculaire |

465.14 g/mol |

Nom IUPAC |

[[(2R,3R)-2-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-2,3-dihydrofuran-5-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O13P3/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,6,8,13H,4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t6-,8-/m1/s1 |

Clé InChI |

DGUQXKKDZHTKIE-HTRCEHHLSA-N |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H](C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C=C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

what is the full name of ddhCTP

An In-Depth Technical Guide to 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (ddhCTP)

Introduction

3′-Deoxy-3′,4′-didehydro-cytidine triphosphate, commonly abbreviated as this compound, is a novel, endogenously produced antiviral ribonucleotide with broad-spectrum activity.[1][2][3][4][5][6] It is a key effector molecule in the innate immune response to viral infections.[1][2][3][4][7] This document provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, synthesis protocols, and antiviral activity, tailored for researchers and professionals in drug development.

The full name of this compound is 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate .[1][2][3][4][7]

Biosynthesis and Antiviral Signaling

This compound is synthesized by the interferon-inducible enzyme viperin (virus-inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1][2][4][6][8] Viperin is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[6][8][9] The synthesis of this compound is a crucial part of the innate immune response to a wide range of RNA and DNA viruses.[6][8][9]

The enzymatic reaction catalyzed by viperin converts cytidine triphosphate (CTP) into this compound through a radical-based mechanism.[6][8][9][10] This process involves the abstraction of a hydrogen atom from the CTP ribose, leading to the formation of the 3',4'-didehydro moiety.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pandemicpact.org [pandemicpact.org]

- 7. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Nordic Biosite [nordicbiosite.com]

- 9. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of ddhCTP in Flaviviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring ribonucleotide with potent antiviral activity against a broad range of flaviviruses. Produced in human cells by the interferon-inducible enzyme viperin, this compound functions as a chain terminator of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the flavivirus replication cycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biosynthesis, molecular interaction with the viral polymerase, and its inhibitory effects on viral replication. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and mechanisms involved.

Introduction to this compound and its Antiviral Role

Viperin, an interferon-stimulated gene product, catalyzes the conversion of cytidine triphosphate (CTP) into this compound through a radical S-adenosyl-L-methionine (SAM)-dependent mechanism.[1] This novel nucleotide analogue acts as a direct-acting antiviral by targeting the flavivirus non-structural protein 5 (NS5), which harbors the RdRp activity essential for viral genome replication.[2] The incorporation of this compound into the nascent viral RNA chain leads to premature termination of transcription, thereby halting viral replication.[3] This mechanism has been demonstrated against several members of the Flavivirus genus, including Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV).[3][4]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.

Biochemical Inhibition of Flavivirus RdRp

The half-maximal inhibitory concentration (IC50) of this compound against the RdRp of Dengue and West Nile viruses is dependent on the concentration of the natural substrate, CTP. This competitive inhibition highlights the direct interaction of this compound with the polymerase active site.

| Flavivirus | CTP Concentration (μM) | This compound IC50 (μM) | Reference |

| Dengue Virus (DV) | 0.1 | 60 ± 10 | [1] |

| 1 | 120 ± 20 | [1] | |

| 10 | 520 ± 90 | [1] | |

| 100 | 3900 ± 700 | [1] | |

| West Nile Virus (WNV) | 0.1 | 20 ± 10 | [1] |

| 1 | 70 ± 10 | [1] | |

| 10 | 300 ± 40 | [1] | |

| 100 | 2700 ± 300 | [1] |

Cell-Based Antiviral Activity

While specific half-maximal effective concentration (EC50) values for this compound in cell-based assays are not widely reported, studies using the nucleoside precursor 3'-deoxy-3',4'-didehydro-cytidine (ddhC), which is intracellularly converted to this compound, have demonstrated significant reductions in viral titers.

| Flavivirus | Cell Line | ddhC Concentration (mM) | Multiplicity of Infection (MOI) | Time Post-Infection (h) | Viral Titer Reduction | Reference |

| Zika Virus (MR766) | Vero | 1 | 0.1 | 24 | 50-200 fold | [1] |

| 1 | 0.1 | 48 | 50-200 fold | [1] | ||

| 1 | 0.1 | 72 | 50-200 fold | [1] | ||

| 1 | 1.0 | 24, 48, 72 | 5-50 fold | [1] | ||

| Zika Virus (R103451) | Vero | 1 | 0.1/1.0 | 24, 48, 72 | Analogous to MR766 | [1] |

| Zika Virus (PRVABC59) | Vero | 1 | 0.1/1.0 | 24, 48, 72 | Analogous to MR766 | [1] |

Key Signaling Pathways and Mechanisms

Biosynthesis of this compound by Viperin

Viperin catalyzes the formation of this compound from CTP in a reaction that requires S-adenosyl-L-methionine (SAM). The proposed mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM, which then abstracts a hydrogen atom from the C4' position of CTP. This is followed by the elimination of the 3'-hydroxyl group and a subsequent reduction to form the 3',4'-didehydro bond.

Mechanism of Flavivirus RdRp Inhibition

This compound acts as a competitive inhibitor of CTP for incorporation into the growing viral RNA strand by the flavivirus RdRp. Due to the absence of a 3'-hydroxyl group, the incorporation of ddhCMP prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.

Detailed Experimental Protocols

Flavivirus RdRp Inhibition Assay

This assay measures the ability of this compound to inhibit the RNA synthesis activity of purified flavivirus RdRp.

Materials:

-

Purified recombinant flavivirus RdRp (e.g., from Dengue or West Nile virus)

-

Single-stranded RNA template (e.g., poly(C) template)

-

GTP, ATP, UTP, and CTP solutions

-

This compound solution of various concentrations

-

[α-³²P]GTP or a fluorescent RNA dye (e.g., PicoGreen)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, RNA template, and non-labeled GTP, ATP, and UTP.

-

Add varying concentrations of this compound to the experimental wells and a corresponding volume of buffer to the control wells.

-

Add a fixed concentration of CTP to all wells.

-

Initiate the reaction by adding the flavivirus RdRp enzyme and [α-³²P]GTP (or the fluorescent dye).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding EDTA or by spotting onto DE81 filter paper.

-

If using [α-³²P]GTP, wash the filter papers to remove unincorporated nucleotides and measure the incorporated radioactivity using a scintillation counter.

-

If using a fluorescent dye, measure the fluorescence intensity, which correlates with the amount of double-stranded RNA formed.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Primer Extension Assay

This assay is used to demonstrate the chain termination mechanism of this compound.

Materials:

-

Purified recombinant flavivirus RdRp

-

A short, labeled (e.g., 5'-³²P or fluorescently labeled) RNA primer

-

A longer, unlabeled RNA template that is complementary to the primer

-

dATP, dGTP, dUTP, and dCTP solutions

-

This compound solution

-

Reaction buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence gel scanner

Procedure:

-

Anneal the labeled primer to the RNA template.

-

Set up reaction mixtures containing the reaction buffer and the primer-template complex.

-

Add the flavivirus RdRp to each reaction.

-

In separate reactions, add:

-

All four natural NTPs (CTP, ATP, GTP, UTP) as a positive control for full-length product synthesis.

-

A mixture of NTPs where CTP is replaced by this compound.

-

A mixture of NTPs with both CTP and this compound.

-

-

Incubate the reactions at the optimal temperature for the enzyme.

-

Stop the reactions by adding a formamide-containing loading buffer.

-

Denature the samples by heating and resolve the RNA products on a denaturing polyacrylamide gel.

-

Visualize the RNA products using a phosphorimager or fluorescence scanner. The presence of shorter RNA products in the reactions containing this compound, corresponding to termination after incorporation of ddhCMP, confirms its chain-terminating activity.

Plaque Reduction Assay

This cell-based assay measures the ability of ddhC (the nucleoside precursor of this compound) to inhibit the replication of infectious flavivirus particles.

Materials:

-

A susceptible cell line (e.g., Vero cells)

-

Flavivirus stock of known titer

-

ddhC solution of various concentrations

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., medium containing methylcellulose or Avicel)

-

Crystal violet staining solution

-

Formalin for fixing cells

Procedure:

-

Seed the susceptible cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the flavivirus stock.

-

Pre-treat the cell monolayers with various concentrations of ddhC for a defined period (e.g., 2-4 hours).

-

Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of ddhC.

-

Incubate the plates for several days until visible plaques are formed.

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each ddhC concentration compared to the untreated control and determine the EC50 value.

Conclusion

This compound represents a novel and potent endogenous antiviral agent with a clear mechanism of action against a range of clinically significant flaviviruses. Its role as a chain terminator of the viral RdRp makes it and its parent enzyme, viperin, attractive targets for the development of broad-spectrum antiviral therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the precise structural interactions between this compound and the flavivirus RdRp to aid in the design of more potent and selective inhibitors.

References

- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dengue virus serotypes 1 to 4 in vero cell cultures with morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Viperin-Catalyzed Synthesis of ddhCTP: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Core of an Innate Antiviral Response

This technical guide provides a comprehensive overview of the enzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) catalyzed by viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible), a key enzyme in the innate immune response to a wide range of viral pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's kinetics, experimental protocols for its study, and the signaling pathways that regulate its activity.

Core Concepts: Viperin as a Radical SAM Enzyme

Viperin is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes. These enzymes utilize a [4Fe-4S] iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates catalysis by abstracting a hydrogen atom from the substrate. In the case of viperin, the primary substrate is cytidine triphosphate (CTP). The catalytic activity of viperin results in the conversion of CTP to this compound, a potent antiviral nucleotide that acts as a chain terminator for viral RNA-dependent RNA polymerases (RdRps).

Quantitative Data: Kinetics of Viperin-Catalyzed this compound Synthesis

The enzymatic efficiency of viperin has been characterized, revealing a strong preference for CTP as a substrate. The following table summarizes the available kinetic parameters for mouse viperin.

| Substrate | Km (μM) | kcat (min-1) | Reference |

| CTP | < 10 (estimated ~1) | 0.6 ± 0.1 | |

| UTP | 40 ± 10 | 0.5 ± 0.1 |

Note: The Km for CTP could not be precisely determined as the enzyme was saturated even at the lowest concentration tested (10 μM).

The activity of human viperin is significantly enhanced through its interaction with components of innate immune signaling pathways. Co-expression of viperin with IRAK1 and TRAF6, or with STING and TBK1, leads to an approximately 10-fold increase in its specific activity in cell lysates. While specific kinetic parameters under these conditions have not been fully elucidated, this activation highlights a crucial regulatory mechanism linking antiviral nucleotide synthesis to immune signaling.

Signaling Pathways and Regulation

Viperin's catalytic activity is intricately linked to cellular signaling pathways that detect viral presence. Upon viral infection, pattern recognition receptors (PRRs) trigger signaling cascades that lead to the upregulation of viperin expression and the activation of its enzymatic function.

The Catalytic Mechanism of this compound Synthesis

The conversion of CTP to this compound by viperin proceeds through a radical-mediated mechanism.

Experimental Protocols

Expression and Purification of Recombinant Truncated Viperin (in E. coli)

This protocol describes the expression and purification of a truncated form of viperin (lacking the N-terminal membrane-anchoring domain), which is more amenable to high-yield production in bacterial systems.

-

Vector Construction: Clone the cDNA encoding the truncated viperin into a suitable E. coli expression vector, such as one containing an N-terminal His-tag or other affinity tag for purification.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture Growth:

-

Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved protein folding and solubility, it is often beneficial to reduce the temperature to 16-25°C and continue the culture overnight.

-

Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

-

Lysis and Clarification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged viperin with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Iron-Sulfur Cluster Reconstitution (if necessary): If the purified protein lacks the [4Fe-4S] cluster, it can be reconstituted under anaerobic conditions using a source of iron (e.g., ferric ammonium citrate) and sulfide (e.g., L-cysteine and a cysteine desulfurase, or chemical reconstitution with Na2S).

-

Size-Exclusion Chromatography: As a final purification step, perform size-exclusion chromatography to remove aggregates and further purify the protein.

-

Storage: Store the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) at -80°C. All purification steps involving the active enzyme should ideally be performed under anaerobic conditions to preserve the integrity of the [4Fe-4S] cluster.

In Vitro Viperin Activity Assay with HPLC Analysis

This assay measures the production of this compound from CTP by purified recombinant viperin.

-

Reaction Setup (Anaerobic Conditions):

-

In an anaerobic chamber, prepare a reaction mixture containing:

-

Purified viperin (e.g., 1-5 µM)

-

CTP (substrate, e.g., 10-500 µM)

-

SAM (co-substrate, e.g., 100-500 µM)

-

A reducing agent, such as sodium dithionite (e.g., 2-5 mM), to ensure the [4Fe-4S] cluster is in its reduced, active state.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

-

-

-

Initiation and Incubation: Initiate the reaction by adding one of the components (e.g., SAM or dithionite). Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 0.5 M HClO4 or by heating at 95°C for 5-10 minutes.

-

Sample Preparation for HPLC:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the filtered sample onto a reverse-phase C18 HPLC column.

-

Use a mobile phase gradient of a low-pH buffer (e.g., 50 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Monitor the elution of nucleotides by UV absorbance at 271 nm.

-

Identify and quantify the peaks corresponding to CTP and this compound by comparing their retention times and peak areas to known standards.

-

Viperin Activity Assay in Cell Lysates

This protocol allows for the assessment of viperin activity in a more physiological context within cell lysates.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Transfect the cells with a plasmid encoding full-length viperin. For studying the effects of interacting partners, co-transfect with plasmids for IRAK1, TRAF6, STING, or TBK1.

-

-

Cell Lysis (Anaerobic):

-

After 24-48 hours of expression, harvest the cells.

-

Inside an anaerobic chamber, resuspend the cell pellet in an anoxic lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

-

Activity Assay:

-

To the clarified lysate, add CTP (e.g., 300 µM), SAM (e.g., 200 µM), and sodium dithionite (e.g., 5 mM).

-

Incubate at room temperature or 37°C for a defined time.

-

-

Sample Processing and Analysis:

-

Quench the reaction and process the samples for HPLC analysis as described in the in vitro assay protocol. The formation of 5'-deoxyadenosine (5'-dA), a co-product of the reaction, can also be monitored by LC-MS as an indicator of viperin activity.

-

Conclusion

The viperin-catalyzed synthesis of this compound represents a fascinating and critical component of the innate antiviral response. Understanding the molecular details of this process, from the enzyme's kinetics and regulation to the signaling pathways that control its activity, is paramount for the development of novel broad-spectrum antiviral therapies. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important enzyme and its role in human health and disease.

The Endogenous Antiviral Nucleotide ddhCTP: A Technical Guide to its Discovery, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a novel antiviral ribonucleotide produced by the interferon-inducible enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible). We delve into the discovery of this compound, its mechanism of action as a viral RNA chain terminator, and its broader physiological roles, including the regulation of mitochondrial transcription and cellular metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in virology, immunology, and drug development.

Discovery and Biosynthesis of this compound

The discovery of this compound unveiled a unique mechanism of intrinsic antiviral immunity. For years, the protein viperin (also known as RSAD2) was recognized for its broad antiviral activity against a wide range of viruses, including flaviviruses like Dengue, West Nile, and Zika virus, as well as hepatitis C virus and HIV.[1][2] However, the precise molecular basis for this activity remained elusive until it was discovered that viperin, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of cytidine triphosphate (CTP) into this compound.[3][4] This reaction involves a radical-based mechanism, a unique enzymatic function within the human genome.[5][6]

Viperin is an interferon-stimulated gene (ISG), and its expression is significantly upregulated in response to viral infections and inflammatory stimuli.[7][8] Located on the endoplasmic reticulum (ER), viperin synthesizes this compound in the cytoplasm.[5] The genes for viperin and cytidylate monophosphate kinase 2 (CMPK2), an enzyme that can contribute to the CTP pool, are often co-regulated, suggesting a coordinated cellular response to produce this antiviral nucleotide.[9][10]

The Multifaceted Functions of this compound

Antiviral Activity: Chain Termination of Viral RNA Synthesis

The primary and most well-characterized function of this compound is its potent antiviral activity. This compound acts as a chain-terminating nucleotide analog, specifically targeting viral RNA-dependent RNA polymerases (RdRps).[4][9] Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, the incorporation of this compound into a nascent viral RNA chain prevents the addition of subsequent nucleotides, thereby halting viral genome replication.[1][2][11]

This mechanism has been demonstrated to be effective against a variety of flaviviruses, including Dengue, West Nile, and Zika viruses.[1][4] The discovery of this compound's function provided a direct link between viperin's enzymatic activity and its antiviral properties.[12] However, it is noteworthy that not all viruses are equally susceptible to this compound. For instance, the RdRps of picornaviruses have been shown to be insensitive to this nucleotide analog.[3][4]

Regulation of Mitochondrial Transcription

Recent studies have revealed a novel role for this compound in regulating host cell mitochondrial function. This compound can be imported into the mitochondria and act as a chain-terminating inhibitor of the mitochondrial RNA polymerase (POLRMT).[5][13] This leads to a downregulation of mitochondrially-encoded genes, particularly those involved in the oxidative phosphorylation (OXPHOS) system.[4][5] This mechanism provides a molecular explanation for the observed mitochondrial dysfunction in immune cells during chronic inflammatory conditions where interferon and viperin levels are persistently high.[5][13]

Modulation of Cellular Metabolism and Translation

This compound has also been implicated in the broader regulation of cellular metabolism and protein synthesis. One study proposed that this compound inhibits NAD+-dependent enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), lactate dehydrogenase (LDH), and malate dehydrogenase (MDH), suggesting a role in modulating cellular metabolic pathways in response to viral infection.[14][15] However, subsequent research using highly purified this compound has contested these findings, attributing the observed inhibition to contaminants in the enzymatic preparation of this compound.[9][10]

Furthermore, viperin-produced this compound has been shown to trigger ribosome collisions, which in turn activates the integrated stress response (ISR) and leads to a global inhibition of both cellular and viral RNA translation.[8][16] This represents another layer of this compound-mediated antiviral activity and cellular regulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

| Parameter | Value | Context | Reference |

| Chemoenzymatic Synthesis Yield of this compound | 78% | Starting from commercially available ddhC. | [9] |

| Chemical Synthesis Yield of this compound | 60.5% | Starting from a protected ddhC nucleoside. | [9] |

| Purity of Chemoenzymatically Synthesized this compound | >98% | As determined by LC-MS. | [9] |

Table 1: Synthesis of this compound

| Enzyme | Substrate | Activity Reduction (fold) | Context | Reference |

| UCK2 | ddhC vs. Cytidine | ~130 | Phosphorylation of ddhC to ddhCMP. | [9] |

| CMPK1 | ddhCMP vs. CMP | ~82 | Phosphorylation of ddhCMP to ddhCDP. | [9] |

| NDK | ddhCDP vs. CDP | >1000 | Phosphorylation of ddhCDP to this compound. | [9] |

Table 2: Kinase Efficiency for ddhC Phosphorylation

| Virus | Cell Line | Inhibitor | IC50 / EC50 (µM) | Reference |

| Zika Virus (ZIKV) | A549 | PRO2000 | Not specified, but shown to be effective | [17] |

| Zika Virus (ZIKV) | Huh7 | Sofosbuvir | 5.0 ± 1.5 (at 100 TCID50) | [18] |

| Dengue Virus (DENV) | Huh7 | Sofosbuvir | 16.6 ± 2.8 (at 100 TCID50) | [18] |

| Zika Virus (ZIKV) | Huh7 | Ribavirin | 6.8 ± 4.0 (at 100 TCID50) | [18] |

| Dengue Virus (DENV) | Huh7 | Ribavirin | 17.3 ± 4.6 (at 100 TCID50) | [18] |

| West Nile Virus (WNV) | HUH7 & HUH7.5 | HLB-0532247 (this compound prodrug) | >4 log10 pfu/mL reduction at 1.0 µM | [19] |

Table 3: Antiviral Activity of this compound and Related Compounds

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound. For detailed, step-by-step protocols, it is recommended to consult the cited primary literature.

Chemoenzymatic Synthesis of this compound

This method provides a robust and efficient means of producing milligram quantities of highly pure this compound from commercially available 3'-deoxy-3',4'-didehydro-cytidine (ddhC).[9]

-

Phosphorylation of ddhC to ddhCMP: ddhC is incubated with uridine-cytidine kinase 2 (UCK2) and ATP. The reaction progress is monitored by HPLC.

-

Conversion of ddhCMP to ddhCDP and this compound: The resulting ddhCMP is further phosphorylated using cytidylate monophosphate kinase 1 (CMPK1) and nucleoside diphosphate kinase (NDK) in the presence of ATP.

-

Purification: The reaction mixture containing ddhCMP, ddhCDP, and this compound is purified using anion exchange chromatography to separate the different phosphorylation states.

-

Quantification and Purity Analysis: The concentration and purity of the final this compound product are determined by LC-MS.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay is used to assess the inhibitory activity of this compound on viral RdRps.[20][21]

-

Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp, a single-stranded RNA template (e.g., homopolymeric poly(rC)), the corresponding radiolabeled or fluorescently labeled nucleotide triphosphate (e.g., [α-³²P]GTP for a poly(rC) template), and varying concentrations of this compound.

-

Incubation: The reaction is incubated at the optimal temperature for the specific RdRp to allow for RNA synthesis.

-

Quenching and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: The radiolabeled or fluorescently labeled RNA products are visualized and quantified using a phosphorimager or fluorescence scanner. The level of inhibition is determined by comparing the amount of full-length product in the presence and absence of this compound.

Cell-Based Antiviral Assay (Zika Virus Example)

This assay evaluates the efficacy of this compound or its precursors in inhibiting viral replication in a cellular context.[16][22]

-

Cell Seeding: A suitable cell line (e.g., Vero or A549 cells) is seeded in 96-well plates.

-

Compound Treatment: The cells are pre-treated with serial dilutions of ddhC (the cell-permeable precursor to this compound) or a this compound prodrug.

-

Viral Infection: The treated cells are then infected with Zika virus at a predetermined multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: The extent of viral replication is quantified using methods such as:

-

Plaque Assay: To determine the viral titer in the supernatant.

-

RT-qPCR: To measure the levels of viral RNA.

-

Immunofluorescence Assay: To detect the expression of viral proteins.

-

Cell Viability Assay (e.g., MTT or CCK-8): To assess the cytopathic effect of the virus.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) is calculated.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular levels of this compound.[15][23]

-

Sample Preparation: Cells are treated as required (e.g., with ddhC or interferon). The cells are then lysed, and intracellular metabolites are extracted, often using a cold methanol-based method.

-

Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography column, such as a porous graphitic carbon (PGC) column, which is effective for separating nucleotides.

-

Mass Spectrometry Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of purified this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Biosynthesis of this compound by viperin and its antiviral action via chain termination of viral RNA replication.

Caption: this compound inhibits mitochondrial transcription by causing premature chain termination.

Caption: Workflow for the chemoenzymatic synthesis of this compound from ddhC.

Therapeutic Potential and Future Directions

The discovery of this compound as an endogenous antiviral molecule opens up new avenues for therapeutic development. Harnessing the body's own antiviral machinery presents a promising strategy for creating broad-spectrum antiviral drugs. Given that this compound itself is not cell-permeable, current research is focused on developing prodrugs, such as nucleoside monophosphate prodrugs, that can efficiently deliver ddhC or its phosphorylated forms into cells, leading to elevated intracellular levels of this compound.[19]

Further research is needed to fully elucidate the diverse roles of this compound in cellular physiology and its potential off-target effects. Understanding how host polymerases avoid incorporating this compound is also a critical area of investigation. The continued study of this compound and the viperin-ddhCTP axis will undoubtedly provide valuable insights into innate immunity and pave the way for novel antiviral therapies.

References

- 1. The antiviral protein viperin is a radical SAM enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viperin expression leads to downregulation of mitochondrial genes through misincorporation of this compound by mitochondrial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Viperin expression leads to downregulation of mitochondrial genes through misincorporation of this compound by mitochondrial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Unexpected regulatory functions of cyprinid Viperin on inflammation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viperin: A Multifunctional Protein in Antiviral Immunity and Disease Pathogenesis [mdpi.com]

- 9. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound produced by the radical-SAM activity of RSAD2 (viperin) inhibits the NAD+ -dependent activity of enzymes to modulate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A high-throughput cell-based screening method for Zika virus protease inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 20. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

ddhCTP as a Chain Terminator of Viral RdRp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is an endogenous antiviral nucleotide produced by the interferon-inducible enzyme viperin. It acts as a potent and specific chain terminator of viral RNA-dependent RNA polymerases (RdRps), representing a critical component of the innate immune response to a variety of viral pathogens. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on various viral RdRps, and detailed experimental protocols for its study.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral therapeutics. Viral RNA-dependent RNA polymerases (RdRps) are a prime target for such drugs as they are essential for the replication of RNA viruses and are not present in host cells.[1] Nucleoside analogs that mimic natural substrates can be incorporated into the nascent viral RNA, leading to the termination of replication.

This compound is a naturally occurring cytidine triphosphate analog synthesized in human cells by the enzyme viperin from CTP.[2] Its unique structure, lacking a 3'-hydroxyl group on the ribose sugar, makes it an obligate chain terminator.[3][4] Once incorporated into a growing viral RNA strand by a viral RdRp, no further nucleotides can be added, halting viral genome replication.[5] This mechanism has been demonstrated to be effective against a range of viruses, particularly members of the Flaviviridae family and coronaviruses.[5][6]

Mechanism of Action

The antiviral activity of this compound is rooted in its function as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), and its subsequent role as a chain terminator. The process can be broken down into the following key steps:

-

Viperin-mediated Synthesis: In response to viral infection and interferon signaling, the enzyme viperin is upregulated. Viperin catalyzes the conversion of cellular CTP into this compound.[2]

-

Competitive Inhibition: this compound competes with endogenous CTP for binding to the active site of the viral RdRp.

-

Incorporation into Viral RNA: The viral RdRp, with its lower fidelity compared to host polymerases, incorporates this compound into the nascent RNA strand opposite a guanosine in the template strand.[2]

-

Chain Termination: Due to the absence of a 3'-hydroxyl group on the this compound molecule, the formation of a phosphodiester bond with the next incoming nucleotide is impossible.[3][4] This results in the immediate cessation of RNA chain elongation.

-

Inhibition of Viral Replication: The premature termination of viral RNA synthesis prevents the production of full-length viral genomes, thereby inhibiting viral replication and propagation.

Host DNA and RNA polymerases are largely unaffected by this compound, indicating a high degree of selectivity and suggesting a favorable safety profile.[2]

Quantitative Data on Antiviral Activity

The inhibitory activity of this compound has been quantified against several viral RdRps. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to inhibit 50% of the RdRp activity. As this compound is a competitive inhibitor of CTP, its IC50 is dependent on the concentration of CTP in the assay.

| Virus Family | Virus | Target Enzyme | CTP Concentration (μM) | This compound IC50 (μM) | Reference |

| Flaviviridae | Dengue Virus (DV) | RdRp | 0.1 | 60 ± 10 | [7] |

| 1 | 120 ± 20 | [7] | |||

| 10 | 520 ± 90 | [7] | |||

| 100 | 3900 ± 700 | [7] | |||

| Flaviviridae | West Nile Virus (WNV) | RdRp | 0.1 | 20 ± 10 | [7] |

| 1 | 70 ± 10 | [7] | |||

| 10 | 300 ± 40 | [7] | |||

| 100 | 2700 ± 300 | [7] | |||

| Picornaviridae | Human Rhinovirus C (HRV-C) | RdRp | 1 | 900 ± 300 | [3] |

| 0.1 | ~10,000 | [3] | |||

| 1 | ~20,000 | [3] |

Experimental Protocols

Primer Extension Assay for RdRp Inhibition

This assay is used to determine the ability of a viral RdRp to synthesize RNA in the presence of an inhibitor like this compound and to observe chain termination.

Materials:

-

Purified viral RdRp

-

RNA template and a complementary fluorescently labeled primer

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 10 mM DTT)

-

Natural ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

This compound at various concentrations

-

Stop solution (e.g., formamide with EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence imaging system

Procedure:

-

Annealing: Anneal the fluorescently labeled RNA primer to the RNA template by heating and slow cooling.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the annealed primer/template complex, and the purified viral RdRp.

-

Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a no-inhibitor control.

-

Initiation: Start the reaction by adding a mixture of rNTPs (including a specific concentration of CTP for competitive inhibition studies).

-

Incubation: Incubate the reaction at the optimal temperature for the specific RdRp (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Denaturation: Heat the samples to denature the RNA products.

-

Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis to separate the RNA products by size.

-

Imaging: Visualize the RNA products using a fluorescence imaging system. Chain termination will be indicated by the appearance of shorter RNA products in the presence of this compound.

Virus Yield Reduction Assay

This cell-based assay measures the effect of an antiviral compound on the production of infectious virus particles.

Materials:

-

A susceptible host cell line (e.g., Vero cells)

-

The virus of interest

-

ddhC (the nucleoside form of this compound, which is cell-permeable) or a this compound prodrug

-

Cell culture medium

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates and allow them to form a confluent monolayer.

-

Compound Treatment: Treat the cells with serial dilutions of ddhC or the this compound prodrug. Include an untreated control.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

-

Virus Titer Determination: Determine the virus titer in the collected supernatants using a plaque assay or TCID50 assay.

-

Analysis: Compare the virus titers from the treated and untreated cells to determine the reduction in virus yield caused by the compound.

Plaque Assay for Virus Titer Determination

This assay quantifies the number of infectious virus particles in a sample.

Materials:

-

A susceptible host cell line in 6-well or 12-well plates

-

Virus-containing samples (from the virus yield reduction assay)

-

Cell culture medium

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet or neutral red)

-

Fixative (e.g., formaldehyde)

Procedure:

-

Cell Monolayer: Prepare confluent monolayers of host cells in multi-well plates.

-

Serial Dilutions: Prepare serial dilutions of the virus-containing supernatants.

-

Infection: Inoculate the cell monolayers with the virus dilutions and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the overlay medium. This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Fixation and Staining: Fix the cells with a fixative and then stain with a staining solution. The stain will color the living cells, leaving the plaques as clear zones.

-

Plaque Counting: Count the number of plaques in each well and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Visualizations

Caption: Mechanism of this compound synthesis and action.

Caption: Workflow for a primer extension assay.

Conclusion

This compound represents a fascinating example of the host's innate immune system evolving a small molecule to directly combat viral replication. Its mechanism as a chain terminator of viral RdRps, coupled with its specificity, makes it and its prodrug derivatives promising candidates for broad-spectrum antiviral drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to discover novel antiviral agents that target viral polymerases.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

The Broad-Spectrum Antiviral Potential of ddhCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a naturally occurring nucleotide analog produced by the interferon-inducible enzyme viperin. It has emerged as a potent broad-spectrum antiviral agent, primarily targeting viral RNA-dependent RNA polymerases (RdRp). By acting as a chain terminator, this compound effectively halts the replication of a range of RNA viruses, with a particularly strong activity against members of the Flaviviridae family. This technical guide provides an in-depth overview of the antiviral potential of this compound, its mechanism of action, synthesis, and the experimental protocols used to characterize its activity.

Mechanism of Action: Chain Termination of Viral RNA Synthesis

This compound exerts its antiviral effect by acting as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) during viral RNA replication.[1] Due to its structural similarity to CTP, this compound is recognized and incorporated by viral RNA-dependent RNA polymerases (RdRp) into the nascent RNA strand. However, the absence of a 3'-hydroxyl group on the ribose sugar of this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide.[2][3] This leads to the immediate cessation of RNA chain elongation, a process known as chain termination, thereby preventing the synthesis of full-length viral genomes and halting viral replication.[1][4][5]

The selectivity of this compound for viral RdRps over host cellular polymerases is a key aspect of its therapeutic potential, minimizing cytotoxicity.[1]

Antiviral Spectrum and Efficacy

This compound has demonstrated significant antiviral activity against a variety of RNA viruses, with particularly robust efficacy against flaviviruses. Its broad-spectrum potential continues to be an active area of research.

Data Presentation: In Vitro Inhibition of Viral RNA-Dependent RNA Polymerases

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various viral RdRps. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the RdRp activity, are presented. It is important to note that the inhibitory potency of this compound is dependent on the concentration of the competing natural nucleotide, CTP.

| Virus Family | Virus | Target Enzyme | Competing Substrate (CTP) Concentration (μM) | IC50 of this compound (μM) | Reference(s) |

| Flaviviridae | Dengue Virus (DV) | RNA-dependent RNA polymerase (RdRp) | 0.1 | 60 ± 10 | [1] |

| 1 | 120 ± 20 | [1] | |||

| 10 | 520 ± 90 | [1] | |||

| 100 | 3900 ± 700 | [1] | |||

| Flaviviridae | West Nile Virus (WNV) | RNA-dependent RNA polymerase (RdRp) | 0.1 | 20 ± 10 | [1] |

| 1 | 70 ± 10 | [1] | |||

| 10 | 300 ± 40 | [1] | |||

| 100 | 2700 ± 300 | [1] | |||

| Flaviviridae | Zika Virus (ZIKV) | RNA-dependent RNA polymerase (RdRp) | 10 | 320 ± 10 | [6] |

| Picornaviridae | Human Rhinovirus C (HRV-C) | RNA-dependent RNA polymerase (RdRp) | 0.1 | ~10,000 | [1] |

| 1 | ~20,000 | [1] | |||

| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | - | Potent Inhibition (IC50 not specified) | [7] |

Biosynthesis of this compound

This compound is synthesized in mammalian cells by the enzyme viperin (virus inhibitory protein, endoplasmic reticulum-associated, interferon-inducible), a radical S-adenosylmethionine (SAM) enzyme.[4][8] The synthesis is a key component of the innate immune response to viral infections.

Signaling Pathway: Viperin-Catalyzed Synthesis of this compound

The synthesis of this compound from CTP is a multi-step enzymatic process initiated by viperin.

Caption: Viperin-catalyzed synthesis of this compound from CTP.

Experimental Protocols

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on viral RdRp activity. Specific parameters may need to be optimized for different viral polymerases.

Objective: To determine the IC50 value of this compound for a specific viral RdRp.

Principle: A primer-extension assay is used to measure the incorporation of nucleotides by the RdRp onto a primed RNA template. The inhibition of this process by this compound is quantified by measuring the reduction in the synthesis of full-length RNA products.

Materials:

-

Purified recombinant viral RdRp

-

RNA template with a 3' overhang

-

RNA primer complementary to the 3' end of the template

-

This compound stock solution

-

CTP stock solution

-

ATP, GTP, UTP stock solutions

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Radiolabeled nucleotide (e.g., [α-³²P]GTP) or fluorescently labeled nucleotide

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

-

Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing of Primer and Template: Mix the RNA primer and template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the annealed primer-template complex, and the desired concentrations of ATP, UTP, and the labeled GTP.

-

Inhibitor and Substrate Addition: Add varying concentrations of this compound to the reaction tubes. To determine the IC50 at different CTP concentrations, also vary the concentration of CTP across a set of reactions.

-

Enzyme Addition and Incubation: Initiate the reaction by adding the purified viral RdRp. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of gel loading buffer.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Data Acquisition and Analysis: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the full-length RNA product.

-

IC50 Determination: Plot the percentage of inhibition (relative to a no-ddhCTP control) against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow: RdRp Inhibition Assay

Caption: Workflow for the in vitro RdRp inhibition assay.

Clinical Development

Currently, there is no publicly available information regarding clinical trials of this compound in humans. The development of this compound as a therapeutic is still in the preclinical stages of research.

Conclusion and Future Directions

This compound represents a promising endogenous antiviral molecule with a clear mechanism of action and broad-spectrum activity against a range of clinically relevant RNA viruses. Its ability to act as a chain terminator for viral RdRps makes it an attractive candidate for further drug development. Future research should focus on:

-

Expanding the evaluation of this compound's efficacy against a wider range of viruses.

-

Investigating potential mechanisms of viral resistance to this compound.

-

Developing and testing prodrug strategies to enhance the intracellular delivery and bioavailability of this compound.

-

Conducting preclinical safety and efficacy studies to pave the way for potential clinical trials.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel and effective broad-spectrum antiviral therapies.

References

- 1. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flaviviruses Are Sensitive to Inhibition of Thymidine Synthesis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ddhCTP: An Endogenous Antiviral Nucleotide

Abstract

3'-deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a recently discovered endogenous nucleotide that represents a novel paradigm in innate antiviral immunity. Synthesized by the interferon-inducible radical S-adenosyl-L-methionine (SAM) enzyme viperin (also known as RSAD2), this compound functions as a potent chain-terminating inhibitor of viral RNA-dependent RNA polymerases (RdRps). This mechanism provides broad-spectrum activity against a range of viruses, particularly within the Flavivirus genus. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted antiviral mechanisms of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its study, and visualizations of its core pathways, offering a critical resource for researchers investigating innate immunity and developing next-generation antiviral therapeutics.

Discovery and Biosynthesis

The existence of this compound was unknown until studies revealed the direct enzymatic function of viperin, an interferon-stimulated gene (ISG) long known for its broad antiviral effects but with a poorly understood mechanism.[1][2][3] Viperin was identified as the enzyme responsible for catalyzing the conversion of the common cellular nucleotide cytidine triphosphate (CTP) into the previously undescribed molecule, this compound.[4][5][6]

This conversion is a unique enzymatic reaction within mammalian cells, relying on a radical SAM-dependent mechanism.[7][8] Viperin utilizes a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a 5'-deoxyadenosyl radical.[4] This radical initiates the reaction by abstracting a hydrogen atom from the CTP ribose, leading to the formal dehydration of CTP to form this compound.[9][10] The genes for viperin and cytidine/uridine monophosphate kinase 2 (CMPK2) are often co-regulated, suggesting CMPK2 may ensure a sufficient CTP substrate pool for this compound synthesis during an immune response.[11][12]

Mechanism of Antiviral Action

RNA Chain Termination

The primary and most well-established antiviral mechanism of this compound is its function as a chain terminator of viral RNA synthesis.[2][4] The this compound molecule lacks a hydroxyl group at the 3' position of its ribose ring.[4] Viral RNA-dependent RNA polymerases mistake this compound for the natural CTP nucleotide and incorporate it into the nascent viral RNA strand.[1][12] Once incorporated, the absence of the 3'-OH group makes it impossible for the polymerase to catalyze the phosphodiester bond formation with the next incoming nucleotide, thereby halting viral genome replication.[1][13]

This mechanism is analogous to that of several clinically successful nucleoside analog antiviral drugs.[1]

Antiviral Spectrum

The efficacy of this compound as a chain terminator depends on the specific viral polymerase. It has demonstrated potent activity against the RdRps of multiple members of the Flavivirus genus, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Hepatitis C virus (HCV).[1][7][14] More recent studies have also shown that the SARS-CoV-2 polymerase can incorporate this compound.[15][16]

However, the polymerases of some viruses, such as human rhinovirus and poliovirus (both picornaviruses), are not sensitive to this compound, even though viperin can restrict these viruses.[1][17][18] This suggests that this compound may possess additional antiviral functions or that viperin itself has other mechanisms of action independent of this compound synthesis.

Other Proposed Cellular Functions

Research has explored other potential roles for this compound that may contribute to its antiviral state, though some of these findings are debated:

-

Modulation of Cellular Metabolism: One study proposed that this compound inhibits NAD+-dependent enzymes, including glyceraldehyde 3-phosphate dehydrogenase (GAPDH), thereby altering cellular metabolism.[19][20] However, a subsequent study using highly purified chemoenzymatically synthesized this compound did not observe this inhibition, suggesting the initial findings may have been due to impurities in the this compound preparation.[11][18]

-

Depletion of Nucleotide Pools: An alternative hypothesis suggests that viperin's activity depletes the cellular CTP pool, which in turn interferes with viral replication and mitochondrial function.[21]

-

Inhibition of Protein Translation: Viperin expression and this compound have been linked to the repression of global protein translation by triggering ribosome collisions, which may contribute to a broad antiviral state.[22]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound and its associated enzymes.

Table 1: Cellular Concentrations of this compound

| Cell Type | Condition | Intracellular this compound Concentration (µM) | Citation(s) |

|---|---|---|---|

| RAW 264.7 Macrophages | Stimulated with 250 ng/mL IFN-α (19 h) | ~350 | [9][14] |

| HEK293 Cells | Exposed to ddhC (prodrug) (48 h) | ~100 | [14] |

| HUH7 Cells | Treated with phosphoramidate prodrug 1 | Dramatically elevated levels |[14] |

Table 2: Enzyme Kinetics and Inhibition

| Parameter | Enzyme / Polymerase | Value | Citation(s) |

|---|---|---|---|

| Km for CTP | Recombinant viperin (Rvip) | 183 ± 28 µM | [9] |

| Vmax | Recombinant viperin (Rvip) | 0.185 ± 0.007 min−1 | [9] |

| IC50 vs. DV RdRp | This compound (at 0.1 µM CTP) | 60 ± 10 µM | [9] |

| IC50 vs. DV RdRp | This compound (at 1 µM CTP) | 120 ± 20 µM | [9] |

| IC50 vs. DV RdRp | This compound (at 10 µM CTP) | 520 ± 90 µM | [9] |

| IC50 vs. DV RdRp | This compound (at 100 µM CTP) | 3900 ± 700 µM | [9] |

| IC50 vs. HRV-C RdRp | This compound | > 900 µM | [9] |

| IC50 vs. GAPDH | this compound | 55.8 ± 0.2 µM (disputed) |[11] |

Key Experimental Protocols

Quantification of Intracellular this compound via LC-MS/MS

This protocol is adapted from methodologies used to measure intracellular nucleotide levels.[9][19]

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) at a desired density. Stimulate with interferon-α or other inducers as required by the experiment.

-

Metabolite Extraction:

-

Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 15 minutes, vortexing periodically.

-

Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable buffer (e.g., 50 µL of water).

-

Inject the sample onto a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Separate nucleotides using an appropriate column (e.g., anion exchange or reverse-phase with an ion-pairing agent).

-

Perform mass spectrometry in negative ion mode, using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound (e.g., m/z 464 -> 159).

-

Quantify this compound concentration by comparing the peak area to a standard curve generated with purified this compound.

-

Viral RdRp Inhibition Assay (Primer Extension)

This protocol assesses the ability of this compound to act as a chain terminator for a specific viral polymerase.[9]

-

Reaction Components:

-

A short RNA primer annealed to a longer RNA template. The template sequence should require the incorporation of a CTP opposite a guanine base at a defined position.

-

Purified recombinant viral RdRp.

-

Reaction buffer containing MgCl₂ and other necessary salts.

-

A mix of three ribonucleotides (ATP, GTP, UTP).

-

The fourth nucleotide, CTP, at a defined concentration (e.g., 1 µM).

-

Varying concentrations of this compound (e.g., 0 to 500 µM).

-

Radiolabeled α-³²P-GTP (or another nucleotide) for visualization.

-

-

Assay Procedure:

-

Assemble the reaction components on ice.

-

Initiate the reaction by adding the RdRp enzyme and incubating at the enzyme's optimal temperature (e.g., 30°C) for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of loading buffer containing formamide and EDTA.

-

-

Analysis:

-

Denature the samples by heating.

-

Resolve the RNA products on a high-resolution denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7M urea).

-

Visualize the radiolabeled RNA products using a phosphorimager.

-

The appearance of a shorter RNA product corresponding to termination after ddhCMP incorporation, and a corresponding decrease in the full-length product, indicates chain termination. Quantify band intensities to calculate IC₅₀ values.[9]

-

Chemoenzymatic Synthesis of this compound

This approach provides a method for generating purified this compound in a standard biochemistry lab, starting from the commercially available nucleoside ddhC.[18][23]

-

Monophosphorylation: Incubate 3'-deoxy-3',4'-didehydro-cytidine (ddhC) with uridine-cytidine kinase 2 (UCK2) and ATP to produce ddhCMP.

-

Diphosphorylation: Add cytidylate monophosphate kinase 1 (CMPK1) to the reaction to convert ddhCMP to ddhCDP.

-

Triphosphorylation: Add nucleoside diphosphate kinase (NDK) to the reaction to convert ddhCDP to this compound.

-

Purification: Purify the resulting this compound from the reaction mixture using anion exchange chromatography (e.g., on a HiTrap Q HP column), eluting with a triethylammonium bicarbonate (TEAB) gradient.[23]

-

Verification: Confirm the identity and purity of the final product by LC-MS.

Drug Development Implications

The discovery of this compound as a naturally occurring, host-encoded antiviral molecule opens new avenues for therapeutic development.[1][24] Because nucleotide triphosphates like this compound are not cell-permeable, direct administration is not feasible.[14] However, the development of cell-permeable nucleoside (ddhC) or nucleotide monophosphate prodrugs is a promising strategy.[14] For example, a phosphoramidate prodrug of ddhCMP was shown to dramatically increase intracellular this compound levels and more effectively reduce titers of Zika and West Nile viruses in cell culture compared to the parent nucleoside ddhC.[14] This approach mimics the strategy used for successful antiviral drugs like Sofosbuvir.

Conclusion and Future Directions

This compound is a critical effector of the antiviral protein viperin, providing a direct link between an interferon-stimulated gene and the synthesis of a small molecule inhibitor of viral replication. Its primary mechanism as a chain terminator against flaviviral RdRps is well-supported, establishing it as a key component of the innate immune response.

Future research should focus on:

-

Defining the full antiviral spectrum of this compound: Testing its activity against a wider range of emerging and pathogenic viruses.

-

Resolving its controversial cellular functions: Clarifying whether this compound directly modulates host metabolism or protein translation under physiological conditions.

-

Understanding resistance mechanisms: Investigating how sensitive viruses might evolve resistance to this compound-mediated chain termination.

-

Optimizing prodrug strategies: Developing and testing next-generation prodrugs of ddhC/ddhCMP with improved pharmacokinetic and pharmacodynamic properties for potential clinical use as broad-spectrum antivirals.[25]

References

- 1. psu.edu [psu.edu]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. pandemicpact.org [pandemicpact.org]

- 4. Viperin | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]

- 5. researchgate.net [researchgate.net]

- 6. Researchers discover new antiviral gene that could prevent virus clone | Researchers discover new antiviral gene that could prevent virus clone [deccanchronicle.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. Viperin: An ancient radical SAM enzyme finds its place in modern cellular metabolism and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A cell protein that synthesizes an antiviral ribonucleotide | Virology Blog [virology.ws]

- 13. Viral RNA Replication Suppression of SARS-CoV-2: Atomistic Insights into Inhibition Mechanisms of RdRp Machinery by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the Recognition of Natural Substrate CTP and Endogenous Inhibitor this compound of SARS-CoV-2 RNA-Dependent RNA Polymerase: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 18. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound produced by the radical-SAM activity of RSAD2 (viperin) inhibits the NAD+ -dependent activity of enzymes to modulate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ora.ox.ac.uk [ora.ox.ac.uk]

- 21. Viperin, through its radical-SAM activity, depletes cellular nucleotide pools and interferes with mitochondrial metabolism to inhibit viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. business-standard.com [business-standard.com]

- 25. Synthesis of the Antiviral Nucleotide Analogue this compound - ChemistryViews [chemistryviews.org]

An In-depth Technical Guide to the Biochemical Properties of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP) is a novel antiviral ribonucleotide produced by the interferon-inducible enzyme viperin (virus-inhibitory protein, endoplasmic reticulum-associated, interferon-inducible).[1][2][3] As a key component of the innate immune response, this compound exhibits broad-spectrum antiviral activity, particularly against flaviviruses, by acting as a chain terminator for their RNA-dependent RNA polymerases.[3][4][5][6] This technical guide provides a comprehensive overview of the biochemical properties of this compound, its biosynthesis, mechanism of action, and detailed experimental protocols for its synthesis and characterization.

Introduction

The innate immune system employs a variety of strategies to combat viral infections. A fascinating and recently elucidated mechanism involves the enzymatic synthesis of an antiviral small molecule, this compound. This molecule is produced from the common metabolite cytidine triphosphate (CTP) by the enzyme viperin, a member of the radical S-adenosyl-L-methionine (SAM) superfamily.[1][4][6] The discovery of this compound has unveiled a unique host-driven antiviral strategy and presented new opportunities for the development of broad-spectrum antiviral therapeutics.[7][8]

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the enzyme viperin in a radical-mediated reaction.[5] Viperin is an interferon-inducible protein, meaning its expression is upregulated in response to viral infection.[1] The enzyme utilizes S-adenosylmethionine (SAM) as a co-substrate to initiate a radical reaction that converts CTP into this compound.[9] The proposed mechanism involves the abstraction of a hydrogen atom from the 4' position of the CTP ribose by a 5'-deoxyadenosyl radical (5'-dA•), generated from SAM. This leads to the loss of the 3'-hydroxyl group and the formation of the 3',4'-didehydro bond.[9]

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A naturally occurring antiviral ribonucleotide encoded by the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Synthesis of 3′-Deoxy-3′,4′-didehydro-cytidine triphosphate (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psu.edu [psu.edu]

- 8. sciencedaily.com [sciencedaily.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Chemoenzymatic Synthesis of 3'-Deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a potent antiviral nucleotide analog. The synthesis commences with the commercially available nucleoside 3'-deoxy-3',4'-didehydro-cytidine (ddhC) and employs a three-enzyme cascade to achieve sequential phosphorylation. The protocol details the expression and purification of the requisite enzymes—uridine/cytidine kinase 2 (UCK2), cytidine monophosphate kinase 1 (CMPK1), and nucleotide diphosphate kinase (NDK)—as well as the enzymatic synthesis of this compound and its subsequent purification by anion exchange chromatography. Analytical methods for assessing the purity of the final product are also described. This method offers a robust and efficient route to obtaining high-purity this compound for research and drug development purposes, achieving a high yield and purity.

Introduction

3'-Deoxy-3',4'-didehydro-cytidine triphosphate (this compound) is a naturally occurring antiviral molecule produced by the interferon-inducible enzyme viperin.[1][2][3] It acts as a chain terminator for viral RNA-dependent RNA polymerases, exhibiting broad-spectrum activity against various viruses, including flaviviruses like Dengue, West Nile, and Zika virus.[4][5] The limited availability of this compound from biological sources and the complexities of purely chemical synthesis routes have necessitated the development of more accessible and efficient production methods.[1][2][3][6] A chemoenzymatic approach, starting from the readily available nucleoside ddhC, presents a highly effective strategy for producing milligram quantities of this compound with high purity.[1][2][3] This protocol outlines a comprehensive, step-by-step guide for this chemoenzymatic synthesis.

Synthesis Workflow

The chemoenzymatic synthesis of this compound from ddhC is a three-step enzymatic cascade, followed by purification. The process begins with the expression and purification of three key enzymes: UCK2, CMPK1, and NDK. Subsequently, these enzymes are used to sequentially phosphorylate ddhC to ddhCMP, then to ddhCDP, and finally to the desired this compound. The final product is then purified from the reaction mixture using anion exchange chromatography.

Quantitative Data Summary

The chemoenzymatic synthesis protocol described herein is highly efficient, yielding this compound with excellent purity. The key quantitative outcomes are summarized in the tables below.

Table 1: Synthesis Yield and Purity

| Parameter | Value | Reference |

| Starting Material | 10 mg ddhC | [2] |

| Final this compound Yield | ~78% | [2][4] |

| Purity of this compound | >98% | [2][5][7] |

Table 2: Relative Enzyme Activity with ddhC Analogs

| Enzyme | Substrate | Relative Activity Reduction vs. Natural Substrate | Reference |

| UCK2 | ddhC | ~130-fold | [5][7] |

| CMPK1 | ddhCMP | ~82-fold | [2][7] |

| NDK | ddhCDP | >1000-fold | [2][7] |

Experimental Protocols

Protocol 1: Expression and Purification of Kinase Enzymes (UCK2, CMPK1, NDK)

This protocol describes a general method for the expression and purification of N-terminally hexa-histidine tagged UCK2, CMPK1, and NDK.

1.1. Gene Cloning and Expression Vector:

-

The human genes for UCK2, CMPK1, and NDK are cloned into a pSGC-His vector, which provides an N-terminal hexa-histidine tag for purification.[4]

1.2. Protein Expression:

-

Transform E. coli BL21(DE3) cells with the respective expression plasmids.

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture the cells at 18°C for 16-20 hours.

-